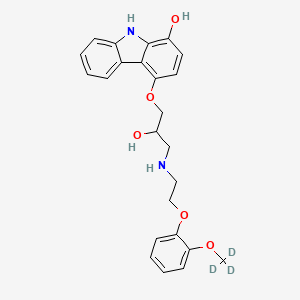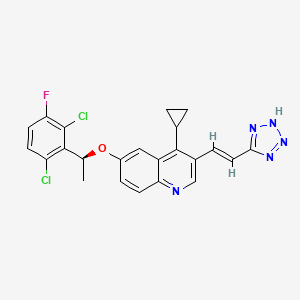
MsbA-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MsbA-IN-4 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. This compound has shown significant inhibitory activity against Escherichia coli, with an IC50 value of 3 nanomolar and a minimum inhibitory concentration of 12 micromolar . This compound is particularly valuable in the study of bacterial resistance and the development of novel antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
MsbA-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
MsbA-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of bacterial resistance and the role of MsbA in lipopolysaccharide transport.
Biology: Helps in understanding the biological processes involving MsbA and its interactions with other cellular components.
Medicine: Potentially valuable in the development of new antibiotics targeting multidrug-resistant bacterial strains.
Industry: Can be used in the development of antibacterial coatings and materials .
Mecanismo De Acción
MsbA-IN-4 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transport of lipopolysaccharides across the bacterial membrane. The compound effectively blocks the ATPase activity of MsbA, preventing the hydrolysis of adenosine triphosphate and subsequent substrate transport .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor that binds to different sites within the transmembrane domains.
G247: A compound that also targets MsbA but induces opposite allosteric effects compared to MsbA-IN-4
Uniqueness
This compound is unique due to its high selectivity and potency. Unlike other inhibitors, it binds asymmetrically to the substrate-binding site, leading to a collapsed inward-facing conformation of MsbA. This distinct mechanism of action makes this compound a valuable tool for studying the inhibition of bacterial transporters and developing new antibacterial agents .
Propiedades
Fórmula molecular |
C23H18Cl2FN5O |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1 |
Clave InChI |
XKZLGCLQCPACAT-KFRNIWOLSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



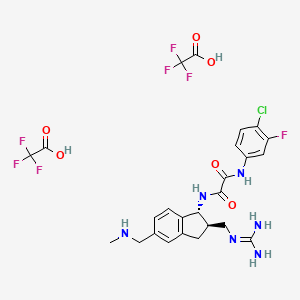




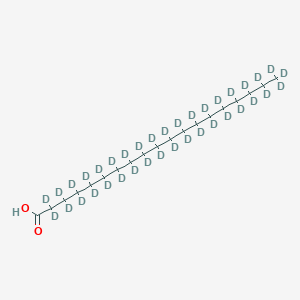
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
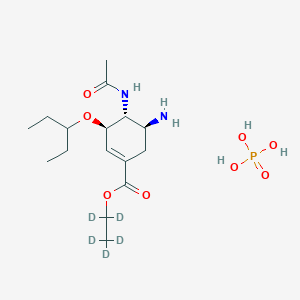
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)



